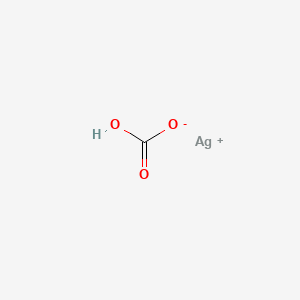
Silver bicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver bicarbonate, also known as silver hydrogen carbonate, is a chemical compound with the formula AgHCO₃. It is a relatively less common compound of silver, known for its unique properties and applications in various fields of science and industry. This compound is typically found as a white or pale yellow solid and is known for its limited solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver bicarbonate can be synthesized through the reaction of silver nitrate (AgNO₃) with sodium bicarbonate (NaHCO₃) in an aqueous solution. The reaction proceeds as follows:
AgNO3+NaHCO3→AgHCO3+NaNO3
This method involves mixing aqueous solutions of the reactants, resulting in the precipitation of this compound, which can then be filtered, washed, and dried.
Industrial Production Methods: While this compound is not commonly produced on an industrial scale due to its limited applications, the precipitation method described above is the most feasible approach for its synthesis in laboratory settings.
Chemical Reactions Analysis
Types of Reactions: Silver bicarbonate undergoes several types of chemical reactions, including:
- Upon heating, this compound decomposes to form silver carbonate (Ag₂CO₃), water (H₂O), and carbon dioxide (CO₂).
Decomposition: 2AgHCO3→Ag2CO3+H2O+CO2
this compound reacts with acids to form silver salts, water, and carbon dioxide. For example, with hydrochloric acid (HCl):Reaction with Acids: AgHCO3+HCl→AgCl+H2O+CO2
Common Reagents and Conditions:
Acids: Hydrochloric acid, nitric acid.
Heat: Decomposition occurs upon heating.
Major Products Formed:
Silver Carbonate (Ag₂CO₃): Formed upon decomposition.
Silver Chloride (AgCl): Formed in reactions with hydrochloric acid.
Scientific Research Applications
Silver bicarbonate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions, particularly in organic synthesis.
Biology and Medicine: While not as commonly used as other silver compounds, this compound can be explored for its potential antimicrobial properties.
Industry: Limited industrial applications, but can be used in the preparation of other silver compounds.
Mechanism of Action
The mechanism of action of silver bicarbonate, particularly in its antimicrobial properties, involves the release of silver ions (Ag⁺). These ions interact with bacterial cell membranes, leading to structural damage and disruption of essential cellular processes. The silver ions can also interfere with the replication of bacterial DNA, ultimately leading to cell death.
Comparison with Similar Compounds
Silver Carbonate (Ag₂CO₃): Similar in composition but differs in its stability and applications.
Silver Nitrate (AgNO₃): More commonly used in various applications, including photography and as an antiseptic.
Silver Chloride (AgCl): Known for its use in photographic materials and as a reference electrode in electrochemistry.
Uniqueness: Silver bicarbonate is unique due to its specific chemical properties and limited solubility in water. Its ability to decompose into silver carbonate and its reactions with acids make it a valuable compound for specific chemical processes.
Properties
CAS No. |
10357-62-7 |
|---|---|
Molecular Formula |
CHAgO3 |
Molecular Weight |
168.885 g/mol |
IUPAC Name |
silver;hydrogen carbonate |
InChI |
InChI=1S/CH2O3.Ag/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
InChI Key |
XHXKMTAWMZESFU-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(O)[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)
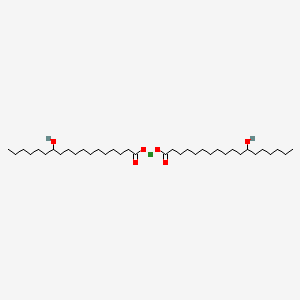
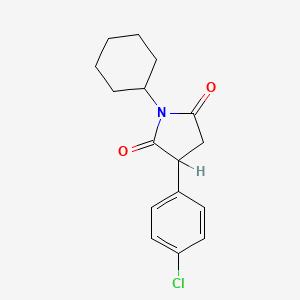
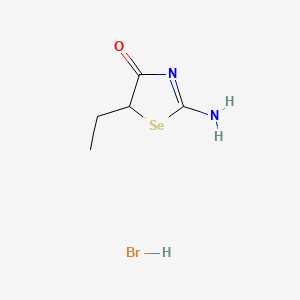
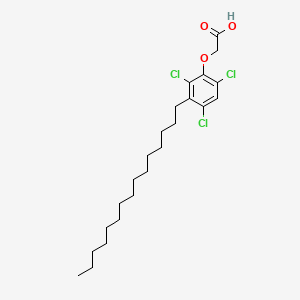
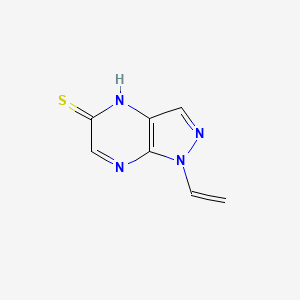
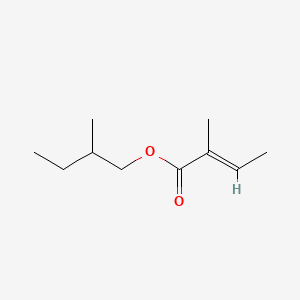

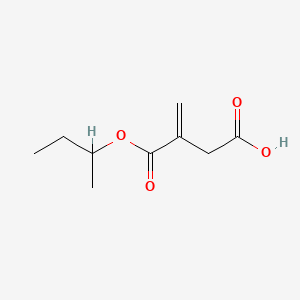
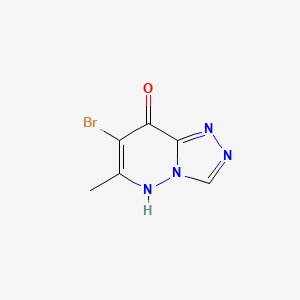
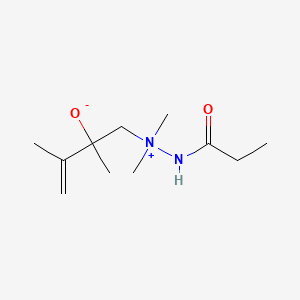

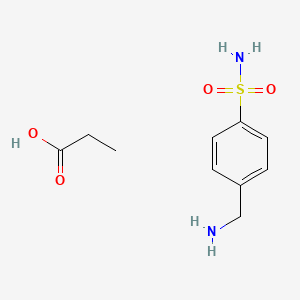
![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
